Product packaging for 2-Ethylhexyl 3-ethoxypropanoate(Cat. No.:CAS No. 113526-01-5)

2-Ethylhexyl 3-ethoxypropanoate

Cat. No.: B3045773
CAS No.: 113526-01-5
M. Wt: 230.34 g/mol
InChI Key: BMWQJFMEYZGKPB-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-ethoxypropanoate (CAS 113526-01-5) is an organic ester compound with the molecular formula C13H26O3 and a molecular weight of 230.34 g/mol . This product is intended for research and development purposes only. It is not approved for human, veterinary, or household use. Researchers should note that this compound requires specific storage and handling conditions; it must be stored under an inert atmosphere and at a controlled temperature of 2-8°C . Please consult the safety data sheet for detailed handling protocols. The available search results do not provide specific information on this compound's applications, mechanism of action, or detailed research value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O3 B3045773 2-Ethylhexyl 3-ethoxypropanoate CAS No. 113526-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 3-ethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-4-7-8-12(5-2)11-16-13(14)9-10-15-6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQJFMEYZGKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596434
Record name 2-Ethylhexyl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113526-01-5
Record name 2-Ethylhexyl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 Ethylhexyl 3 Ethoxypropanoate Reactions

Elucidation of Esterification Reaction Mechanisms

The synthesis of 2-Ethylhexyl 3-ethoxypropanoate from 3-ethoxypropanoic acid and 2-ethylhexanol is typically achieved through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. chemguide.co.uk This reversible reaction's mechanism involves several key steps that dictate its rate and efficiency. dergipark.org.tr

The accepted mechanism for this reaction is a nucleophilic acyl substitution, which proceeds through a distinct multi-step pathway initiated by an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org

The process begins with the protonation of the carbonyl oxygen of 3-ethoxypropanoic acid by the acid catalyst. This initial proton transfer is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgmsu.edu The positive charge on the protonated carbonyl group is delocalized over the oxygen and carbon atoms through resonance. chemguide.co.uk

Following protonation, the alcohol, 2-ethylhexanol, acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This step results in the formation of a tetrahedral intermediate. libretexts.orgmsu.edu This intermediate is a key feature of nucleophilic acyl substitution reactions. msu.edu Subsequently, a series of proton transfers occurs, leading to one of the hydroxyl groups being converted into a good leaving group (water). libretexts.org

Kinetic Isotope Effects (KIEs) are powerful tools for probing the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. libretexts.org In the formation of this compound, substituting hydrogen with deuterium (B1214612) at specific positions in the reactants can provide detailed insight into the rate-determining step and the structure of the transition state. wikipedia.orgnih.gov

Primary KIEs : A primary KIE would be observed if a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, if the deprotonation of the hydroxyl group of the alcohol were the slowest step, replacing the hydroxyl hydrogen of 2-ethylhexanol with deuterium (2-ethylhexan-1-d-1-ol) would result in a significant primary KIE (kH/kD > 1). libretexts.org

Secondary KIEs : These effects are observed when the isotopic substitution occurs at a position not directly involved in bond-breaking or formation. wikipedia.org For example, a secondary KIE could be measured by using 2-ethylhexanol deuterated at the alpha-carbon (the carbon bearing the hydroxyl group). The magnitude of the secondary KIE can help distinguish between different types of nucleophilic substitution mechanisms (SN1 vs. SN2-like character). wikipedia.org An SN1-like transition state, which has more carbocation character, would exhibit a different KIE compared to a more concerted SN2-like process. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects (KIEs) for the Esterification of 3-Ethoxypropanoic Acid with Isotopically Labeled 2-Ethylhexanol.
Isotopically Labeled ReactantType of KIEExpected kH/kD RangeMechanistic Implication
2-Ethylhexan-1-d-1-ol (RO-D)Primary~2-7Indicates that the O-H bond cleavage is part of the rate-determining step.
1-Deuterio-2-ethylhexanol (R-CHD-OH)α-Secondary~0.95-1.05A value near unity suggests a transition state with minimal change in hybridization or steric environment at the α-carbon.
3-Ethoxypropanoic-d5-acidSecondary~1.0An effect close to unity would suggest that the structure of the ethoxy group does not significantly change in the transition state.

Computational Chemistry and Molecular Modeling of Reaction Energetics

Computational methods provide a molecular-level view of reaction pathways, complementing experimental findings by characterizing transient species like transition states.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.govyoutube.com For the esterification of 3-ethoxypropanoic acid and 2-ethylhexanol, DFT calculations can be employed to map out the entire potential energy surface of the reaction.

Table 2: Illustrative DFT-Calculated Relative Energies for the Acid-Catalyzed Esterification Reaction Pathway.
SpeciesDescriptionIllustrative Relative Energy (kJ/mol)
Reactants3-Ethoxypropanoic acid + 2-Ethylhexanol + H+0
TS1Transition state for nucleophilic attack+60
IntermediateTetrahedral intermediate+25
TS2Transition state for water elimination+75
ProductsThis compound + H2O + H+-15

While DFT is excellent for modeling single molecules in the gas phase or with simple solvent models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a realistic solvent environment. researchgate.netrsc.org The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. pitt.edu

For the formation of this compound, MD simulations can model the reactants in a box of explicit solvent molecules (e.g., if the reaction is run in an excess of 2-ethylhexanol or another solvent). nih.gov These simulations track the motions of all atoms over time, providing insights into:

Solvation Shell Structure : How solvent molecules arrange themselves around the reactants and the charged intermediates. nih.gov

Hydrogen Bonding : The network of hydrogen bonds between the protic species and the solvent, which can significantly affect reactivity. rsc.org

By understanding these solvation effects, one can better predict how changing the solvent might influence the reaction rate and equilibrium position. pitt.edu

Degradation Mechanisms in Specific Environments

The environmental fate of this compound is determined by its susceptibility to degradation. The primary pathways for the breakdown of esters in the environment are hydrolysis and oxidation. Insights can be drawn from studies on analogous compounds, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), which shares the same 2-ethylhexyl ester group and is known to undergo similar degradation processes. researchgate.netresearchgate.net

Ester Hydrolysis : The most common degradation pathway for esters is hydrolysis, which is the reverse of the esterification reaction. This process involves the cleavage of the ester bond by water to yield the parent carboxylic acid (3-ethoxypropanoic acid) and alcohol (2-ethylhexanol). This reaction can be catalyzed by acids or bases present in the environment or mediated by microbial enzymes (esterases).

Oxidative Degradation : Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can also degrade the compound. mui.ac.ir These radicals can attack the molecule at several positions:

Hydroxylation : Addition of an •OH group to the molecule. researchgate.net

Cleavage of the Ester Bond : Similar to hydrolysis but initiated by radical attack. researchgate.net

Oxidation of the Alkyl Chains : The ethyl and ethylhexyl chains can be oxidized, leading to smaller, more water-soluble molecules and eventual mineralization to CO2 and water. researchgate.netmui.ac.ir

These degradation pathways are crucial for assessing the persistence and potential environmental impact of the compound. researchgate.net

Environmental Fate and Degradation Pathways of 2 Ethylhexyl 3 Ethoxypropanoate

Biodegradation in Environmental Compartments

Biodegradation is expected to be a significant pathway for the removal of 2-Ethylhexyl 3-ethoxypropanoate from the environment. This process involves the breakdown of the molecule by microorganisms.

One of its key structural components, the propionate (B1217596) group, is known to be readily biodegradable. Studies on propionate-degrading microbial consortia from environments like agricultural biogas plants have demonstrated efficient degradation under anaerobic conditions. nih.govnih.gov These consortia often involve syntrophic relationships between different microbial species. nih.gov Similarly, the 2-ethylhexanol portion, which would be released upon hydrolysis, is also known to be biodegradable by various bacteria and fungi. nih.govnih.govsigmaaldrich.com

Some related ether-ester solvents are marketed as "readily biodegradable," which suggests that this class of compounds can be effectively broken down by environmental microorganisms. basf.comeastman.com The rate of degradation would likely be influenced by environmental factors such as temperature, pH, and the presence of adapted microbial populations.

Table 1: Inferred Biodegradation Characteristics of this compound

Degradation AspectInferred CharacteristicBasis of Inference
Aerobic Biodegradation Likely to be readily biodegradable.Based on the biodegradability of its components (2-ethylhexanol and propionate) and related ether-ester solvents. nih.govnih.govbasf.comeastman.com
Anaerobic Biodegradation Likely to be biodegradable, potentially at a slower rate than aerobic degradation.Propionate is readily degraded anaerobically. nih.govnih.gov
Key Influencing Factors Temperature, pH, microbial population density, and acclimation.General principles of microbial degradation.

Specific microbial communities responsible for the degradation of this compound have not been identified. However, based on the degradation of its constituent parts, it is plausible that a diverse range of microorganisms could be involved.

Bacteria from the genera Rhodococcus and Mycobacterium have been shown to degrade 2-ethylhexanol, a potential hydrolysis product. nih.gov Fungi, such as Aspergillus versicolor, have also been implicated in the breakdown of related compounds. nih.gov For the propionate component, microbial consortia involving bacteria from the genera Syntrophobacter, Cryptanaerobacter, and Pelotomaculum, as well as methanogenic archaea like Methanosarcina, are known to be active in its degradation. nih.gov It is likely that a consortium of bacteria and fungi would be involved in the complete mineralization of this compound in the environment.

The primary biodegradation pathway for this compound is expected to begin with the hydrolysis of the ester bond. This initial step would yield 2-ethylhexanol and 3-ethoxypropanoic acid.

2-Ethylhexanol: This alcohol can be further oxidized by microorganisms to form 2-ethylhexanoic acid. nih.govsigmaaldrich.com Subsequent degradation would likely proceed through beta-oxidation.

3-Ethoxypropanoic Acid: The degradation of this ether-containing carboxylic acid is less documented. However, it is expected to be broken down into smaller, more readily metabolizable molecules. The ether linkage may be cleaved by specific ether-cleaving enzymes, such as those found in some Rhodococcus species. nih.gov

The complete biodegradation of this compound would ultimately result in the formation of carbon dioxide and water under aerobic conditions, and methane (B114726) and carbon dioxide under anaerobic conditions.

Abiotic Environmental Transformation Processes

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes such as hydrolysis and photolysis.

The ester linkage in this compound is susceptible to hydrolysis, which is a reaction with water. This process can be catalyzed by both acids and bases. chemguide.co.uk

The rate of hydrolysis is generally slow in pure water but is significantly accelerated in the presence of dilute acids or alkalis. chemguide.co.uk Therefore, the pH of the environmental compartment will be a critical factor in determining the rate of abiotic hydrolysis. In acidic waters, the reaction is reversible, while in alkaline conditions, the hydrolysis is typically irreversible as the resulting carboxylic acid is converted to its salt. chemguide.co.uk The hydrolysis of this compound would result in the formation of 2-ethylhexanol and 3-ethoxypropanoic acid.

Table 2: Expected Hydrolysis Products of this compound

ReactantProduct 1Product 2
This compound + Water (H₂O) 2-Ethylhexanol3-Ethoxypropanoic acid

Information on the photolytic degradation of this compound is scarce. Photolysis involves the breakdown of a chemical by light energy.

In the atmosphere, volatile organic compounds can react with photochemically produced hydroxyl radicals. While specific data is lacking for this compound, it is expected to be susceptible to this degradation pathway. In the aqueous phase, direct photolysis is less likely unless the molecule contains chromophores that absorb sunlight. Indirect photolysis, mediated by other substances in the water, could potentially contribute to its degradation. Some sources suggest that long-term contact with air and light may lead to the formation of explosive peroxides, a characteristic of some ethers. scbt.com

Oxidation Reactions in Atmospheric Chemistry Models

Once released into the atmosphere, the primary degradation pathway for this compound is through oxidation reactions initiated by photochemically produced free radicals. The most significant of these is the reaction with the hydroxyl (OH) radical, which is ubiquitous in the troposphere. epa.gov

The reaction mechanism proceeds via hydrogen atom abstraction from the alkyl chains of the molecule. For esters, this abstraction is most likely to occur at the C-H bonds located on the carbon atoms adjacent to the ether and ester oxygen atoms, as these sites are activated. researchgate.net For this compound, this involves the abstraction of a hydrogen atom from either the ethoxy group or the 2-ethylhexyl group. This initial reaction leads to the formation of a carbon-centered radical, which then participates in a cascade of further reactions, ultimately leading to the breakdown of the original molecule.

Atmospheric chemistry models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows) within EPI Suite™, can estimate the rate constant for this OH radical reaction. epa.gov This rate constant is then used to calculate the atmospheric half-life of the compound, which is a critical parameter for assessing its persistence and long-range transport potential.

Table 1: Estimated Atmospheric Oxidation of this compound

Parameter Estimated Value Method
OH Radical Reaction Rate Constant 2.21 x 10⁻¹¹ cm³/molecule-sec AOPWIN™ v1.92
Atmospheric Half-Life (12-hr day, 1.5x10⁶ OH/cm³) 19.8 Hours AOPWIN™ v1.92

Data estimated using the US EPA EPI Suite™ based on the chemical structure. chemsafetypro.comepisuite.devepa.gov

Environmental Transport and Distribution Modeling

Modeling the transport and distribution of this compound in the environment is essential for predicting its potential exposure pathways and concentrations in air, water, soil, and sediment. These models rely on key physicochemical properties of the compound.

Volatilization, the process by which a chemical partitions from a liquid or solid phase into the gas phase, is a key transport mechanism from water and soil to the atmosphere. The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant. epa.gov A higher Henry's Law constant indicates a greater tendency to partition into the air.

Models like HENRYWIN™ within EPI Suite™ estimate this value using both group contribution and bond contribution methods. episuite.devepa.gov For this compound, the estimated Henry's Law constant suggests a moderate potential for volatilization from aquatic systems.

Table 2: Estimated Volatilization Potential of this compound

Parameter Estimated Value Method
Henry's Law Constant 1.15 x 10⁻⁴ atm-m³/mol HENRYWIN™ v3.20
Interpretation Volatilization from moist soil and water surfaces is expected.

Data estimated using the US EPA EPI Suite™ based on the chemical structure. chemsafetypro.comepisuite.dev

The mobility of this compound in soil and its tendency to partition to sediment in aquatic systems are governed by adsorption and desorption processes. This behavior is most commonly predicted using the organic carbon-normalized sorption coefficient (Koc). epa.gov A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, making it less mobile in the environment. redox.com Conversely, a low Koc value suggests the chemical is more likely to remain in the water phase and be mobile in soil.

The KOCWIN™ program estimates this value based on the chemical's structure. For regulatory purposes, the MCI (Molecular Connectivity Index) method is often considered more robust. europa.eu

Table 3: Estimated Soil and Sediment Adsorption of this compound

Parameter Estimated Value Method
Soil Adsorption Coefficient (Koc) 163.5 L/kg KOCWIN™ v2.00 (MCI Method)
Log Koc 2.21 KOCWIN™ v2.00 (MCI Method)
Interpretation Moderate mobility in soil is expected.

Data estimated using the US EPA EPI Suite™ based on the chemical structure. chemsafetypro.comepisuite.deveuropa.eu

Atmospheric dispersion models are mathematical simulations that predict the downwind concentration of pollutants released from a source. wikipedia.org These models, such as the Gaussian plume models AERMOD and ISCST3, are fundamental tools for air quality management and risk assessment. wikipedia.orgzu.edu.ly

The modeling process integrates several key inputs:

Source Characteristics: Emission rate, stack height, gas exit velocity, and temperature.

Meteorological Data: Wind speed, wind direction, atmospheric stability class, and ambient temperature. washington.edu

Chemical Properties: The atmospheric half-life (from oxidation reactions), volatility, and deposition characteristics of the compound . zu.edu.lymdpi.com

Advanced Analytical Methodologies for 2 Ethylhexyl 3 Ethoxypropanoate

Chromatographic Separation and Detection

Chromatographic techniques are fundamental in separating 2-Ethylhexyl 3-ethoxypropanoate from complex matrices and quantifying its presence.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, TCD)

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. It offers high sensitivity and a wide linear range. When analyzing this compound, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase, often a polysiloxane derivative, separates the compound from any impurities. The separated compound then passes through the FID, where it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical signal proportional to the amount of substance.

A Thermal Conductivity Detector (TCD) serves as a universal detector and is less sensitive than an FID. It measures the difference in thermal conductivity between the carrier gas and the analyte-containing gas stream. While not as common for trace analysis, TCD can be employed when a non-destructive detection method is required or for analyzing high-concentration samples.

Two-dimensional gas chromatography with a Deans switch configuration can provide enhanced resolution for complex matrices, such as diesel fuel, allowing for the precise determination of compounds like 2-Ethylhexyl Nitrate without extensive sample preparation. paclp.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of GC with the identification capabilities of mass spectrometry. epa.gov This combination provides a high degree of certainty in both the qualitative and quantitative analysis of this compound.

After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). epa.gov This process generates a molecular ion and a series of fragment ions, which are characteristic of the compound's structure. epa.govlibretexts.org The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight and a unique fragmentation pattern. Key fragments would likely arise from the cleavage of the ester bond and the loss of the ethyl or ethoxypropyl groups. For instance, in the analysis of di(2-ethylhexyl) phthalate (B1215562), a related compound, characteristic fragments are observed at m/z 149 and 167. shimadzu.com The fragmentation of alkanes often results in clusters of peaks 14 mass units apart. libretexts.org The base peak in the mass spectrum of 2,2-dimethylpropane is the m/z 57 ion, formed by the loss of a methyl group. docbrown.info

GC-MS can be operated in different modes. In full-scan mode, the entire mass range is scanned to provide a complete mass spectrum for identification. For quantitative analysis, selected ion monitoring (SIM) is often used. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly increases sensitivity and reduces interference from the matrix. nih.gov

A study on the analysis of di(2-ethylhexyl)phthalate metabolites demonstrated the use of GC-MS in SIM mode for quantification, achieving low detection limits. nih.gov Another study on plasticizers in medical infusion sets utilized GC-MS/MS for enhanced sensitivity and selectivity. nih.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

While GC is well-suited for volatile compounds, Liquid Chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offer alternatives, particularly for less volatile or thermally labile analogs.

In LC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent (stationary phase). The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol).

UPLC, a more recent advancement, utilizes smaller particle sizes in the column packing (typically less than 2 µm), which allows for higher flow rates and pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. researchgate.net The selection of the column chemistry is crucial for achieving optimal separation. lcms.cz

Detection in LC is commonly performed using a UV-Vis detector, as many organic compounds absorb light in the ultraviolet or visible regions. For compounds lacking a strong chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. For highly sensitive and specific detection, LC can be coupled with mass spectrometry (LC-MS), similar to GC-MS.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete structural elucidation of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the ethyl group, the ethoxy group, the propanoate backbone, and the 2-ethylhexyl group. The chemical shift (δ) of each signal, its integration (the area under the peak), and the spin-spin coupling patterns (splitting of the signals) allow for the assignment of each proton to its specific position in the molecule. For example, the methylene (B1212753) protons of an ethoxy group can sometimes be non-equivalent, leading to more complex splitting patterns. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate peaks would be observed for the carbonyl carbon of the ester, the carbons of the ethyl and ethoxy groups, and the carbons of the 2-ethylhexyl chain. The chemical shifts of these signals are indicative of the type of carbon (e.g., C=O, C-O, CH, CH₂, CH₃). docbrown.info The presence of electronegative oxygen atoms will cause a downfield shift in the signals of adjacent carbon atoms. docbrown.info

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the molecular structure. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, they often provide complementary information. For instance, non-polar bonds often give rise to strong Raman signals, whereas polar bonds tend to produce strong IR absorptions. The Raman spectrum of this compound would also show characteristic peaks for the C=O, C-O, and C-H vibrations.

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the unambiguous identification, quantification, and structural elucidation of this compound, ensuring its quality and proper application in various industrial processes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of organic compounds like this compound. measurlabs.com Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS provides mass measurements with high accuracy, typically to four or five decimal places. researchgate.netresearchgate.net This precision is critical for determining the elemental composition of an unknown analyte or confirming the identity of a target compound in a complex sample. azolifesciences.com

For this compound (Chemical Formula: C₁₃H₂₆O₃), the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark for comparison against the experimentally measured mass obtained by HRMS. The ability of HRMS to distinguish between ions with very similar m/z ratios (isobaric compounds) makes it an invaluable tool for structural elucidation and impurity profiling. azolifesciences.comnih.gov Instruments such as Time-of-Flight (ToF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required for this type of analysis. researchgate.net

The high accuracy of HRMS allows for the confident assignment of an elemental formula to the parent ion and any observed fragment ions, significantly enhancing the reliability of the identification.

Table 1: Theoretical HRMS Data for this compound

Analyte/Fragment Chemical Formula Theoretical Exact Mass (Da)
Parent Molecule [C₁₃H₂₆O₃] 230.1882
Fragment: Loss of ethoxy group (-OCH₂CH₃) [C₁₁H₂₁O₂]⁺ 185.1542
Fragment: Loss of 3-ethoxypropanoate group [C₈H₁₇]⁺ 113.1330
Fragment: 3-ethoxypropanoic acid protonated [C₅H₁₁O₃]⁺ 119.0708

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as environmental samples (water, soil) or consumer products, requires effective sample preparation to isolate the analyte from interfering substances. oup.com Techniques like extraction and concentration are crucial for removing matrix components that could compromise the accuracy and sensitivity of the final analysis, while also making the analyte more concentrated for detection. organomation.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental technique based on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. libretexts.org For the extraction of a moderately polar ester like this compound from water, a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758) would be appropriate. scioninstruments.com Optimization of LLE involves selecting the proper solvent, adjusting the solvent-to-sample volume ratio, and potentially performing multiple sequential extractions to maximize recovery. libretexts.org

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. fishersci.com This technique involves passing a liquid sample through a cartridge containing a solid sorbent. scioninstruments.com For aqueous samples containing this compound, a reversed-phase sorbent like C18 (octadecylsilica) would be effective. The non-polar ester would be retained on the sorbent while polar impurities are washed away. The analyte is then eluted with a small volume of a strong organic solvent, such as ethyl acetate (B1210297) or acetonitrile. nih.gov Optimization parameters include the choice of sorbent, sample pH, wash solvents, and the composition and volume of the elution solvent.

Table 2: Comparison of LLE and SPE for this compound Extraction

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids. libretexts.org Partitioning between a solid sorbent and a liquid. fishersci.com
Pros Simple, inexpensive equipment. High analyte concentration, cleaner extracts, lower solvent use, potential for automation. scioninstruments.com
Cons Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. libretexts.org Higher cost of consumables (cartridges), method development can be more complex. nih.gov
Key Parameters Solvent choice, pH, volume ratio, mixing time, number of extractions. libretexts.org Sorbent type, sample pH, wash solvent, elution solvent, flow rate. nih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility or better detectability for gas chromatography (GC). scioninstruments.comuoguelph.ca For a relatively volatile and stable compound like this compound, direct derivatization is often not necessary for GC-MS analysis.

However, an indirect derivatization strategy can be employed, particularly for confirmation or if the analysis focuses on its constituent parts. This involves the hydrolysis of the ester into its corresponding alcohol (2-ethylhexanol) and carboxylic acid (3-ethoxypropanoic acid). epa.gov The resulting acid, which may exhibit poor chromatographic behavior, can then be derivatized into a more volatile ester (e.g., a methyl or silyl (B83357) ester) to improve its peak shape and detection by GC-MS. scioninstruments.com

Table 3: Indirect Derivatization Strategy via Hydrolysis

Step Procedure Purpose
1. Hydrolysis The sample containing the ester is treated with an acid or base catalyst (e.g., NaOH) and heated. epa.gov To break the ester bond, forming 2-ethylhexanol and the salt of 3-ethoxypropanoic acid.
2. Acidification The solution is neutralized and then acidified. To convert the carboxylate salt into the free 3-ethoxypropanoic acid.
3. Extraction The resulting alcohol and acid are extracted from the aqueous solution using an organic solvent. To isolate the hydrolysis products.
4. Derivatization The extracted carboxylic acid is reacted with a derivatizing agent (e.g., BF₃-methanol). scioninstruments.com To convert the acid into a more volatile form (methyl 3-ethoxypropanoate) suitable for GC analysis.

Method Validation and Quality Control in Environmental and Synthetic Analysis

To ensure that an analytical method for this compound produces reliable and accurate data, it must be rigorously validated. cenam.mxualg.pt Method validation is a process that demonstrates a method is suitable for its intended purpose by evaluating a set of key performance characteristics, often following guidelines from organizations like the International Organization for Standardization (ISO) or in line with Good Laboratory Practice (GLP). epa.govcanada.ca

The validation process assesses parameters such as selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). core.ac.uk Quality control (QC) involves the routine use of procedures like analyzing blanks, standards, and control samples to monitor the ongoing performance of the validated method. cenam.mx

Table 4: Key Parameters for Analytical Method Validation

Validation Parameter Description Common Acceptance Criteria Example
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. ualg.pt No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. cenam.mx Correlation coefficient (r²) ≥ 0.99. cenam.mx
Accuracy (Trueness) The closeness of the mean of a set of results to the actual (true) value. Often measured via spike-recovery studies. core.ac.uk Mean recovery typically within 80-120%.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. cenam.mx Relative Standard Deviation (%RSD) typically ≤ 15-20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. ualg.pt Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ualg.pt S/N ≥ 10; analyte level where precision and accuracy are acceptable.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | %RSD of results should remain low when parameters (e.g., GC oven temperature, flow rate) are slightly varied. |

Research into Applications and Performance Characteristics of 2 Ethylhexyl 3 Ethoxypropanoate

Role as a Solvent in Polymerization Processes

Impact on Polymer Molecular Weight Distribution

Scholarly research and publicly available data detailing the specific impact of 2-Ethylhexyl 3-ethoxypropanoate on polymer molecular weight distribution are limited. This compound is most commonly known and utilized under its synonym, Ethyl 3-ethoxypropionate (EEP). Its primary role in polymer-related applications is as a slow-evaporating solvent, particularly in the coatings industry. lihaochemicals.comsilverfernchemical.comaalchem.com Solvents can influence polymerization reactions and, consequently, the molecular weight distribution of the resulting polymer through chain transfer reactions. core.ac.ukrsc.org

In a chain transfer process, the growing polymer radical abstracts an atom (commonly hydrogen) from a solvent molecule. This terminates the growth of that particular polymer chain and creates a new radical on the solvent molecule, which can then initiate a new polymer chain. The efficiency of this process is described by the chain transfer constant (Ctr,S). A high chain transfer constant for a solvent generally leads to a lower average molecular weight and can potentially broaden the molecular weight distribution of the final polymer. core.ac.uk

Without specific experimental data on the chain transfer constant of this compound, its precise effect on polymer molecular weight distribution in different polymerization systems cannot be definitively stated. Further research would be required to quantify this impact.

Interactive Data Table: Impact on Polymer Molecular Weight Distribution

No specific research data is available to populate this table.

Polymer SystemConcentration of this compoundAverage Molecular Weight (Mn)Polydispersity Index (PDI)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of a pair of monomers in a copolymerization reaction are critical parameters that describe the tendency of each monomer to react with a growing polymer chain ending in either of the two monomer units. These ratios, typically denoted as r1 and r2, determine the composition and microstructure of the resulting copolymer.

Despite the importance of these parameters, a review of scientific literature reveals no published data on the reactivity ratios of this compound in any copolymerization systems. Its primary application is as a polymerization solvent, where it is intended to be relatively inert. lihaochemicals.comaalchem.com The synthesis of this compound typically involves the reaction of ethanol (B145695) with ethyl acrylate (B77674), indicating that the ester itself is not designed to be a reactive monomer in typical vinyl polymerizations. chemicalbook.com

For a compound to have defined reactivity ratios, it must act as a monomer or comonomer in a polymerization reaction. The chemical structure of this compound lacks a polymerizable double bond, such as a vinyl or acrylic group, which is necessary for it to participate in most common copolymerization reactions with vinyl monomers. Therefore, the concept of reactivity ratios as applied to traditional free-radical or ionic copolymerization is not applicable to this compound.

Interactive Data Table: Reactivity Ratios in Copolymerization Systems

Not applicable as this compound is not a typical comonomer.

Comonomer 1Comonomer 2r₁r₂Copolymerization ConditionsReference
This compoundData Not AvailableN/AN/AData Not AvailableN/A
This compoundData Not AvailableN/AN/AData Not AvailableN/A

Development of Advanced Materials Incorporating this compound

Use in Resins and Polymer Matrices

This compound, more commonly referred to as Ethyl 3-ethoxypropionate (EEP), is widely used in the formulation of various resins and polymer matrices, primarily as a high-performance solvent. silverfernchemical.comatamanchemicals.com Its desirable properties include a slow evaporation rate, good solvency for a wide range of polymers, low surface tension, and high electrical resistance. lihaochemicals.comeastman.com These characteristics are particularly beneficial in the coatings industry for producing resins with excellent flow and leveling, which results in smooth, high-gloss finishes. foremost-chem.com

This compound is compatible with a variety of resin systems, including:

Acrylics

Alkyds

Polyurethanes

Epoxies

Polyesters silverfernchemical.com

In these systems, this compound helps to reduce the viscosity of the polymer solution, which is especially important in high-solids coatings formulations. lihaochemicals.comeastman.com Its slow evaporation rate helps to prevent defects such as "solvent popping," where solvent trapped in a coating film vaporizes rapidly during baking, leaving pinholes or blisters. aalchem.com Furthermore, its high electrical resistance makes it a suitable solvent for electrostatic spray applications, where it can help to optimize the transfer efficiency of the coating. atamanchemicals.com

While it is a key component in the formulation of these resins, its role is typically that of a physical additive (a solvent) rather than a reactive component that becomes a permanent part of the polymer backbone.

Interactive Data Table: Performance in Resin Formulations

No specific research data is available to populate this table with comparative performance metrics directly attributable to the incorporation of this compound as a reactive component.

Resin TypeProperty MeasuredValue with this compoundControl Value (without)Reference
PolyurethaneFlow and LevelingData Not AvailableData Not AvailableN/A
EpoxySurface GlossData Not AvailableData Not AvailableN/A
AcrylicViscosity ReductionData Not AvailableData Not AvailableN/A

Functionalization for Specific Material Properties

There is no significant body of research available in the public domain that details the chemical functionalization of this compound itself to impart specific properties to materials. The synthesis of this compound is a direct process, and it is generally used in its manufactured form as a solvent. chemicalbook.com

The concept of functionalization typically applies to monomers that are then polymerized, or to the post-polymerization modification of a polymer backbone. Since this compound is not a monomer and is used as a solvent that is removed from the final material, it is not a primary candidate for functionalization in the context of creating advanced materials.

Hypothetically, one could consider reactions involving the ester or ether groups of the molecule. For instance, transesterification could potentially be used to create different ester derivatives. However, there is no indication in the reviewed literature that such derivatives are being explored for the development of advanced materials. The stability and low reactivity of this compound are, in fact, key advantages for its primary application as a solvent. atamanchemicals.comeastman.com

Interactive Data Table: Functionalization of this compound

No research data is available on the functionalization of this compound for material property enhancement.

Functional Group IntroducedTarget PropertyResulting Material PerformancePolymer SystemReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Biological Transport and Distribution Studies of 2 Ethylhexyl 3 Ethoxypropanoate Analogues

In Vitro Permeation and Absorption Kinetics

In vitro permeation studies are essential for determining the rate and extent to which a substance can cross a biological barrier, providing key data without the need for human or animal testing. core.ac.uk These experiments typically use diffusion cells, such as Franz cells, where a biological membrane (e.g., excised human or animal skin) separates a donor chamber containing the test substance from a receptor chamber. europa.euyoutube.com The concentration of the substance in the receptor fluid is measured over time to calculate permeation kinetics. youtube.com

For lipophilic esters, the vehicle or formulation in which the compound is applied can significantly influence its permeation. Studies have shown that applying a compound neat (undiluted) can result in very different absorption profiles compared to when it is emulsified in an aqueous solution. nih.gov For example, the phthalate (B1215562) ester Di(2-ethylhexyl) phthalate (DEHP) was found to readily permeate human skin when emulsified but hardly permeated when applied neat. nih.gov This is because the formulation affects the partitioning of the chemical from the vehicle into the stratum corneum, the primary barrier of the skin. europa.eu

Comparative Analysis of Absorption Rates Across Biological Barriers (e.g., Skin Models)

The chemical structure of an ester, particularly the nature of its alcohol and acid components, dictates its physicochemical properties and, consequently, its absorption rate across the skin. Analogues of 2-Ethylhexyl 3-ethoxypropanoate, such as other 2-ethylhexyl esters used as plasticizers, have been the subject of such investigations.

In vitro studies using human skin in flow-through diffusion cells have shown that the dermal absorption of some larger 2-ethylhexyl esters can be limited. nih.gov For instance, a study on Di(2-ethylhexyl) terephthalate (B1205515) (DEHTP) and Diisononyl-1,2-cyclohexanedicarboxylate (DINCH) found no quantifiable permeation. nih.gov However, for Di(2-ethylhexyl) adipate (B1204190) (DEHA), trace amounts of its metabolite, mono-2-ethylhexyl adipate (MEHA), were detected, indicating that the parent compound permeated the skin and was metabolized by cutaneous esterases. nih.gov The permeation coefficient (Kp), a measure of permeability, for DEHA was found to be extremely low. nih.gov

The process of skin absorption involves several steps: penetration through the stratum corneum, passage through the viable epidermis and dermis, and finally, uptake by the vascular system. europa.eu Many esters are metabolized by esterases present in the skin, meaning the substance entering the systemic circulation may be the metabolite rather than the original compound. nih.govwikipedia.org Research on DEHP, for example, showed it permeated viable human skin exclusively as its metabolite, mono(2-ethylhexyl) phthalate (MEHP). nih.gov

Below is a comparative table of in vitro skin permeation data for representative 2-ethylhexyl ester analogues, illustrating differences in their absorption characteristics.

CompoundSkin ModelVehiclePermeation Rate (J) (µg/cm²/h)Permeation Coefficient (Kp) (cm/h)Key Finding
Di(2-ethylhexyl) adipate (DEHA) Ex vivo human skinNeat0.0050.06 x 10⁻⁷Traces of the monoester metabolite (MEHA) were quantified, indicating low permeation and metabolism within the skin. nih.gov
Di(2-ethylhexyl) adipate (DEHA) Ex vivo human skinEmulsified0.00155.8 x 10⁻⁷Permeation remained low even when emulsified. nih.gov
Di(2-ethylhexyl) phthalate (DEHP) Ex vivo human skinEmulsifiedNot ReportedNot ReportedPermeated viable skin only as its metabolite, MEHP, demonstrating significant cutaneous metabolism. nih.gov
Di(2-ethylhexyl) terephthalate (DEHTP) Ex vivo human skinMixtureNot QuantifiableNot QuantifiableDid not permeate the skin in quantifiable amounts under the study conditions. nih.gov

Quantitative Structure-Permeation Relationships (QSPR)

Quantitative Structure-Permeation Relationships (QSPRs) are mathematical models that aim to predict the skin permeability of a chemical based on its molecular structure and physicochemical properties. core.ac.uk These models are valuable tools in toxicology and drug development for screening compounds and reducing reliance on experimental testing. ijpas.org

The most fundamental QSPR models for skin permeation are based on the principle that a molecule's ability to cross the skin barrier is primarily a function of its lipophilicity (hydrophobicity) and its molecular size. nih.gov

Lipophilicity , commonly expressed as the logarithm of the octanol-water partition coefficient (log P or log Kow), governs the partitioning of the chemical from the application vehicle into the lipid-rich stratum corneum. core.ac.ukresearchgate.net

Molecular Size , typically represented by molecular weight (MW) or molecular volume, relates to the compound's ability to diffuse through the tightly packed structure of the stratum corneum. Larger molecules generally diffuse more slowly. core.ac.uknih.gov

A widely cited QSPR model is the Potts and Guy equation, which provides a simple linear relationship: log Kp = (0.71 * log P) - (0.0061 * MW) - 6.3 (for permeability from water, units in cm/s)

This equation illustrates that permeability (Kp) increases with higher lipophilicity (log P) and decreases with greater molecular weight (MW). nih.gov While this and similar models are useful for initial predictions, their accuracy is often limited to specific chemical classes and may be improved by including other molecular descriptors. core.ac.uknih.gov More advanced models may incorporate parameters like hydrogen bonding capacity, polar surface area, and molecular shape. researchgate.netresearchgate.net

The reliability of QSPR models is highly dependent on the quality and consistency of the experimental data used to develop them. core.ac.uknih.gov Variations in experimental conditions, such as the type of skin model or vehicle used, can introduce significant variability, making it crucial to apply models only within their defined applicability domain. nih.govacs.org For a class of compounds like esters, a well-defined QSPR can be a powerful predictive tool. core.ac.uk

DescriptorPhysicochemical Property RepresentedInfluence on Skin PermeationRationale
log P (Octanol-Water Partition Coefficient) Lipophilicity / HydrophobicityPositive CorrelationHigher lipophilicity enhances partitioning into the lipid-rich stratum corneum, the primary skin barrier. core.ac.uknih.gov
Molecular Weight (MW) Molecular SizeNegative CorrelationLarger molecules diffuse more slowly through the tortuous intercellular pathways of the stratum corneum. core.ac.uknih.gov
Hydrogen Bond Donors/Acceptors Polarity / H-bonding capacityNegative CorrelationIncreased hydrogen bonding capacity can hinder passage through the lipid environment of the stratum corneum. researchgate.netresearchgate.net
Polar Surface Area (PSA) PolarityNegative CorrelationA larger polar surface area generally corresponds to lower permeability through the lipophilic skin barrier. researchgate.net

Bioavailability and Systemic Distribution Mechanisms (General Principles)

Following absorption across a biological barrier, a compound's bioavailability and systemic distribution are governed by its physicochemical properties and its interactions with biological components. For lipophilic esters like the analogues of this compound, these processes follow general principles of pharmacokinetics.

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For dermal exposure, this is the amount of substance that passes through the skin and enters the bloodstream. europa.eu Lipophilic compounds are generally absorbed via passive diffusion, driven by a concentration gradient across the skin layers. uj.edu.pl However, the journey is not always direct. As noted previously, many esters undergo significant metabolism within the skin itself by enzymes called esterases. nih.govwikipedia.org This "first-pass" metabolism in the skin can reduce the systemic bioavailability of the parent compound, with the metabolite being the primary substance to enter circulation. nih.gov

Once in the bloodstream, the distribution of a lipophilic compound is heavily influenced by its tendency to partition out of the aqueous blood and into lipid-rich tissues and plasma proteins. Highly lipophilic substances often exhibit:

Rapid clearance from the blood into tissues like the liver and adipose (fat) tissue. nih.gov

Binding to plasma proteins , such as albumin, which can limit the amount of free compound available to exert biological effects or be eliminated.

Potential for accumulation in fatty tissues, which can act as a long-term reservoir, leading to prolonged, low-level exposure even after the initial source is removed. uj.edu.pl

The formulation of the compound can also play a critical role in its systemic distribution. Lipid-based carrier systems, such as emulsions or nanoemulsions, can alter the distribution profile of a highly lipophilic drug. nih.govnih.govmdpi.com For instance, encapsulating a compound can change its clearance rate and the primary organs to which it is distributed. nih.gov Studies with cholesteryl oleate, a highly lipophilic ester, showed that its disposition varied widely depending on whether it was administered in an emulsion, a micellar solution, or liposomes, with each carrier directing the compound differently throughout the body. nih.gov These principles highlight that both the chemical's intrinsic properties and the nature of its delivery system are key determinants of its ultimate biological fate.

Future Research Directions and Interdisciplinary Perspectives

Sustainable and Green Chemistry Approaches for Production

The future production of 2-Ethylhexyl 3-ethoxypropanoate is increasingly leaning towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. Traditional esterification processes, such as Fischer esterification, are being re-evaluated to improve yields and reduce waste. youtube.com A primary challenge in these reactions is the production of water as a byproduct, which can reverse the reaction and limit the yield. youtube.com

Innovative approaches focus on overcoming this limitation. One method involves using molecular sieves within a Soxhlet extractor during the synthesis of similar esters, like ethyl propionate (B1217596). youtube.com This technique continuously removes water from the reaction mixture, driving the equilibrium towards the product and significantly increasing the yield from approximately 40% to over 90%. youtube.comyoutube.com This continual removal of water is a key strategy for improving the efficiency of ester production. youtube.com

Another promising green chemistry route is the use of recyclable catalysts. A patented method for synthesizing ethyl 3-ethoxypropanoate utilizes an anion exchange resin as a catalyst in a tubular reactor. google.com This method offers several advantages, including mild reaction conditions, fewer side reactions, and the ability to recycle and regenerate the catalyst. This simplifies the separation process and is well-suited for continuous, large-scale production, aligning with the principles of green engineering. google.com

Furthermore, the broader field of green chemistry is exploring the use of propionic acid, a precursor, derived from renewable feedstocks through fermentation processes. patsnap.com The development of biocatalytic routes for producing propanoate esters represents a significant step towards fully sustainable manufacturing.

Table 1: Comparison of Production Methods for Ethoxypropanoate Esters

Feature Traditional Fischer Esterification Fischer Esterification with Water Removal Catalytic Synthesis (Anion Exchange Resin)
Catalyst Strong acid (e.g., Sulfuric acid) youtube.com Strong acid (e.g., Sulfuric acid) youtube.com Anion exchange resin google.com
Typical Yield ~40% youtube.com >90% youtube.com High (exact % not specified, but process is efficient) google.com
Byproduct Management Equilibrium limited by water youtube.com Continuous water removal (e.g., molecular sieves) youtube.com Simplified separation google.com
Catalyst Recyclability Difficult/Costly Difficult/Costly Yes, catalyst is recyclable and regenerable google.com
Process Type Batch Batch Continuous potential google.com
Green Chemistry Alignment Low Medium High

Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization

Exploration of Novel Niche Applications in Materials Science and Engineering

While this compound is known for its use as a solvent, future research is poised to explore its potential in more specialized materials science and engineering applications. Its structural characteristics, being an ester of a branched alcohol (2-ethylhexanol) and an ethoxy-functionalized propionic acid, suggest properties that could be valuable in advanced materials.

One key area of exploration is its use as a functional additive or plasticizer in polymers. The ester group can impart flexibility, and the specific molecular structure influences its compatibility and performance within a polymer matrix. Research into other esters, such as cyanate (B1221674) esters used in carbon fiber reinforced polymers (CFRPs), highlights the role of ester-based monomers in creating high-performance thermosetting materials. mdpi.com Similarly, this compound could be investigated as a modifier in resins or composites.

The use of ethyl 3-ethoxypropionate as a solvent in the preparation of new polymers has been noted, suggesting that its higher molecular weight analogue, this compound, could serve a similar role in specialized polymer systems, potentially offering benefits like a lower volatility or improved plasticization. echemi.com Furthermore, the design of novel arylpropionic esters for biomedical applications, such as treating acute kidney injury through anti-inflammatory action, opens a new perspective. nih.gov This suggests that with appropriate functionalization, the core structure of propanoate esters could be a scaffold for developing new bioactive materials or functional molecules for niche applications beyond traditional solvent use. The synthesis of novel esters based on monoterpenoids and glycine (B1666218) for their analgesic and anti-inflammatory properties further underscores the potential for developing esters with specific biological or material-interactive functions. mdpi.comresearchgate.net

Advanced Environmental Risk Assessment Methodologies Beyond Direct Hazard

Future environmental risk assessment for this compound will increasingly move beyond direct hazard evaluation to encompass more holistic and predictive methodologies. A key framework in this evolution is the Life Cycle Assessment (LCA). LCA provides a comprehensive evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction to manufacturing, use, and disposal. isc3.orgresearchgate.net For industrial chemicals, LCA can quantify impacts like energy demand, resource consumption, and emissions, helping to identify optimization potential and document sustainability. isc3.orgrsc.org

Beyond LCA, advanced risk assessment involves more nuanced exposure modeling. Traditional assessments often rely on direct measurements, but for ubiquitous chemicals, indirect exposure pathways (e.g., through air, dust, and consumer products) are critical. nih.gov Methodologies that compare indirect exposure estimates with biomonitoring data provide a more complete picture of human and environmental exposure. nih.govnih.gov For esters, understanding hydrolysis is crucial, as the breakdown products may have their own toxicological profiles. For example, assessments of 2-ethylhexyl esters consider the risk from the hydrolysis product, 2-ethylhexanol (2-EH). industrialchemicals.gov.auindustrialchemicals.gov.au

Regulatory frameworks are also evolving. The IMAP (Inventory Multi-tiered Assessment and Prioritisation) framework uses a tiered approach, where Tier II and Tier III assessments involve detailed, substance-specific risk evaluations that consider a wide range of data and exposure scenarios. industrialchemicals.gov.auindustrialchemicals.gov.au Future assessments for this compound will likely integrate these advanced models, combining fate and transport modeling with detailed use-pattern data to generate more realistic exposure scenarios and a more accurate characterization of potential risks.

Table 2: Advanced Environmental Risk Assessment Methodologies

Methodology Description Application to this compound
Life Cycle Assessment (LCA) Standardized, holistic method to quantify environmental targets over a product's full life cycle (process, product, supply chain). annualreviews.org Evaluates total environmental footprint, from precursor synthesis to end-of-life, identifying hotspots for improving sustainability.
Indirect Exposure Modeling Quantifies intake of a chemical from various media (air, water, food, dust, consumer products) using concentration data and intake rates. nih.gov Assesses human and environmental exposure from diffuse sources beyond direct industrial use, such as from its presence in formulated products.
Biomonitoring-based Assessment Uses measurements of chemical metabolites in biological samples (e.g., urine) to back-calculate exposure to the parent compound. nih.gov Provides a direct measure of total absorbed dose from all exposure routes, validating and refining indirect exposure models.
Tiered Risk Assessment (e.g., IMAP) A multi-level framework where assessment effort increases with each tier, moving from high-throughput screening to in-depth evaluation. industrialchemicals.gov.au Allows for a systematic and resource-efficient evaluation, focusing detailed investigation on specific concerns identified in lower tiers.

Multiscale Modeling of Synthetic and Environmental Processes

The future of designing, optimizing, and understanding the lifecycle of this compound will heavily rely on multiscale modeling. This approach integrates computational techniques across different scales, from the quantum level to full-scale industrial reactors, to create a comprehensive predictive framework. mdpi-res.com

At the molecular level, quantum mechanics (QM) and molecular mechanics (MM) calculations can elucidate the intrinsic properties of ester molecules. doaj.orgresearchgate.net These methods can predict spatial configurations, charge distributions, and molecular orbital energies, which are fundamental to understanding the reactivity, stability, and functional performance of this compound. doaj.org This knowledge can guide the rational design of new esters with improved properties. researchgate.net

At the process scale, Computational Fluid Dynamics (CFD) has become an indispensable tool in chemical engineering. chemisgroup.us CFD simulates complex fluid flow, heat transfer, and reaction kinetics within reactors. chemisgroup.ustudelft.nl For the synthesis of this compound, CFD can be used to optimize reactor design, improve mixing, control temperature gradients, and ultimately maximize yield and minimize byproducts. chemisgroup.usresearchgate.net It allows engineers to test virtual prototypes of reactors and processes, reducing the need for costly and time-consuming physical experimentation. researchgate.net

The true power of multiscale modeling lies in its ability to link these different scales. For example, thermodynamic properties predicted using molecular models like COSMOthermX can be fed into macroscopic process simulators like Aspen Plus to design and optimize entire separation or reaction systems. acs.org Coupling CFD with population balance models can simulate multiphase systems, crucial for understanding processes involving bubbles, droplets, or solid catalysts. chemisgroup.us This integrated modeling approach provides a powerful, predictive tool for both optimizing the synthesis of this compound and modeling its fate and transport in the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.